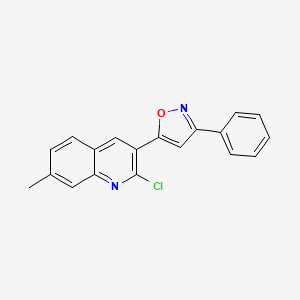
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound features a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 3-(3-phenyl-5-isoxazolyl) group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-, a multi-step synthesis is often employed.
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes catalytic processes and high-throughput methods to ensure efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are commonly used to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated, such as antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Chloroquinoline: Similar in structure but lacks the methyl and isoxazolyl groups.
7-Methylquinoline: Similar but lacks the chloro and isoxazolyl groups.
3-(3-Phenyl-5-isoxazolyl)quinoline: Similar but lacks the chloro and methyl groups .
Uniqueness
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
650637-48-2 |
|---|---|
Molekularformel |
C19H13ClN2O |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13ClN2O/c1-12-7-8-14-10-15(19(20)21-16(14)9-12)18-11-17(22-23-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
PBEMTGDZAASCKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
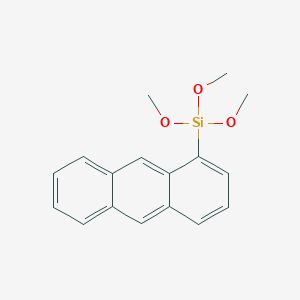


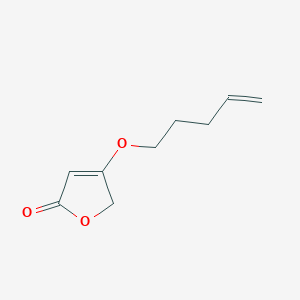
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
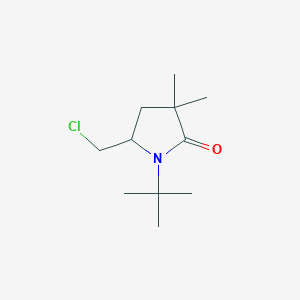



![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
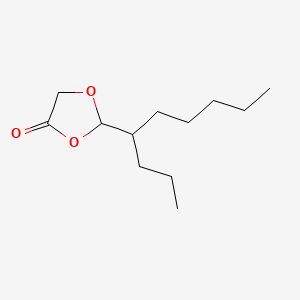
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
